(2R)-2-hydroxypentanedioic acid

Enzymology Chiral metabolite kinetics Inborn errors of metabolism

Procure the pure (R)-enantiomer of 2-hydroxypentanedioic acid to ensure experimental validity in IDH-mutant cancer models and epigenetic studies. This chiral metabolite exhibits distinct biological activity versus (S)-2HG, potently inhibiting ALKBH2/3 and stimulating EGLN prolyl hydroxylase. Avoid confounded results from racemic mixtures; select this essential analytical standard.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 13095-47-1
Cat. No. B077618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-hydroxypentanedioic acid
CAS13095-47-1
Synonyms2-hydroxyglutarate
2-hydroxyglutaric acid
alpha-hydroxyglutarate
alpha-hydroxyglutarate, (D)-isomer
alpha-hydroxyglutarate, (DL)-isomer
alpha-hydroxyglutarate, (L)-isomer
alpha-hydroxyglutarate, disodium salt
D-2-hydroxyglutarate
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)O
InChIInChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
InChIKeyHWXBTNAVRSUOJR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Hydroxypentanedioic Acid (CAS 13095-47-1): Chiral Oncometabolite and Research-Grade (R)-2-Hydroxyglutarate


(2R)-2-hydroxypentanedioic acid, also known as (R)-2-hydroxyglutarate or D-α-hydroxyglutaric acid, is a chiral alpha-hydroxy dicarboxylic acid with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 g/mol [1]. It is the (R)-enantiomer of 2-hydroxyglutaric acid and functions as an endogenous metabolite under physiological conditions, while also accumulating as an oncometabolite in various cancers harboring isocitrate dehydrogenase (IDH) mutations [1]. The compound possesses a single chiral center at the α-carbon, giving rise to two distinct enantiomers with divergent biological activities [1].

Chirality Matters: Why Racemic or (S)-2-Hydroxyglutarate Cannot Substitute for (2R)-2-Hydroxypentanedioic Acid in Research


The (2R)- and (2S)-enantiomers of 2-hydroxypentanedioic acid exhibit distinct and often opposing biological activities, despite identical physicochemical properties such as molecular weight and solubility. (R)-2HG is specifically produced by neomorphic IDH1/2 mutations and serves as an oncometabolite that stimulates EGLN prolyl hydroxylase activity, whereas (S)-2HG does not [1]. Furthermore, the two enantiomers differentially inhibit α-ketoglutarate-dependent dioxygenases, including the AlkB family DNA repair enzymes, with (R)-2HG demonstrating substantially greater potency [2]. Consequently, substitution with the racemic mixture or the incorrect enantiomer yields confounded experimental outcomes and invalidates comparative studies.

Quantitative Differentiation of (2R)-2-Hydroxypentanedioic Acid from (2S)-Enantiomer and α-Ketoglutarate


Enantioselective Substrate Affinity: D-2-Hydroxyglutarate Dehydrogenase Displays 3- to 10-Fold Higher Km for (R)-Enantiomer

The mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (EC 1.1.99.39) exhibits pronounced enantioselectivity in substrate binding. The Michaelis constant (Km) for the (R)-enantiomer ranges from 0.17 mM to 0.584 mM under standard assay conditions, whereas the Km for the (S)-enantiomer is substantially lower at 0.06 mM, indicating tighter binding and higher affinity for the (S)-enantiomer despite the enzyme's nominal specificity for D-2HG [1]. This stereochemical discrimination directly impacts metabolic flux and clearance rates in vivo.

Enzymology Chiral metabolite kinetics Inborn errors of metabolism

Differential EGLN Prolyl Hydroxylase Modulation: (R)-2HG Stimulates Activity, (S)-2HG Is Inert

In a direct comparative study using human astrocytes, (R)-2-hydroxyglutarate ((R)-2HG) stimulated the activity of EGLN prolyl hydroxylases, leading to diminished HIF levels and enhanced cellular proliferation and soft agar growth. In stark contrast, the (S)-enantiomer produced no detectable stimulation of EGLN activity under identical experimental conditions [1]. The study explicitly states that '(R)-2HG, but not (S)-2HG, stimulates EGLN activity' [1].

Cancer metabolism HIF pathway Oncometabolite signaling

Potency Disparity in DNA Repair Enzyme Inhibition: (R)-2HG Inhibits ALKBH2/3 by 73-88% vs. 31-58% for (S)-2HG

Both enantiomers of 2-hydroxyglutarate inhibit the AlkB family DNA repair enzymes ALKBH2 and ALKBH3, but with markedly different potencies. At pathologically relevant concentrations, (R)-2HG (d-2HG) inhibited the human DNA repair enzymes by 73-88%, whereas (S)-2HG (l-2HG) achieved only 31-58% inhibition [1]. Detailed kinetic analyses further determined inhibition constants (Ki) and confirmed competitive inhibition with respect to α-ketoglutarate [1].

DNA damage repair Epigenetics Cancer mutagenesis

Distinct Age-Associated Dynamics: Serum (S)-2HG Correlates with Age, (R)-2HG Does Not

A validated chiral GC-MS/MS assay measured basal serum levels of 2-hydroxyglutarate enantiomers in healthy individuals and found a significant age-dependent increase in (S)-2HG (S-2-hg) levels, whereas (R)-2HG (R-2-hg) levels remained stable across age groups [1]. The study established comprehensive reference ranges for each enantiomer and noted that 'Age also correlated with S-2-hg levels, but not R-2-hg levels' [1].

Clinical biomarker validation Aging research Reference range establishment

High-Value Application Scenarios for (2R)-2-Hydroxypentanedioic Acid Based on Quantitative Differentiation


Enantiomer-Specific Analytical Standard for Chiral LC-MS/MS or GC-MS/MS Method Development

The distinct retention times and fragmentation patterns of (R)-2HG and (S)-2HG on chiral stationary phases necessitate the use of pure (2R)-2-hydroxypentanedioic acid as a calibration standard and quality control material [1]. The compound is essential for validating enantioselective assays that differentiate IDH-mutant tumors (elevated R-2HG) from hypoxia-induced S-2HG elevations [1].

Functional Studies of Mutant IDH-Driven Oncogenesis and HIF Pathway Regulation

Because (R)-2HG uniquely stimulates EGLN prolyl hydroxylase activity to suppress HIF levels [2], the pure (R)-enantiomer is indispensable for in vitro and in vivo models investigating the non-cell-autonomous effects of IDH-mutant gliomas and leukemias. Use of racemic 2HG would confound interpretation due to the inert nature of the (S)-enantiomer in this pathway [2].

Enzymology of D-2-Hydroxyglutarate Dehydrogenase and Metabolic Flux Studies

The enzyme D-2-hydroxyglutarate dehydrogenase exhibits a Km for (R)-2HG of 0.17-0.584 mM, significantly higher than the 0.06 mM Km observed for the (S)-enantiomer [3]. Researchers studying 2-hydroxyglutaric acidurias or bacterial serine biosynthesis must use the authentic (R)-enantiomer to accurately model substrate turnover and metabolic clearance [3].

Epigenetic and DNA Repair Investigations in Cancer Biology

The (R)-enantiomer inhibits the DNA repair enzymes ALKBH2 and ALKBH3 by 73-88%, approximately twice the inhibition achieved by (S)-2HG [4]. Studies examining the role of 2HG in mutagenesis, homologous recombination deficiency, and PARP inhibitor sensitivity require the (R)-enantiomer to recapitulate the full biological effect observed in IDH-mutant tumors [4].

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